An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetyloxy Omeprazole Sulfide
An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetyloxy Omeprazole Sulfide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Acetyloxy Omeprazole Sulfide, a key intermediate in the development of novel proton pump inhibitors (PPIs). As the field of gastroenterology continues to seek therapeutic agents with improved pharmacokinetic profiles and enhanced stability, the strategic modification of existing drug scaffolds like omeprazole is of paramount importance. This document details a robust synthetic pathway to 4-Acetyloxy Omeprazole Sulfide, beginning with the well-established synthesis of its precursor, omeprazole sulfide. We then propose a targeted hydroxylation and subsequent acetylation to yield the final compound. Each synthetic step is explained with a focus on the underlying chemical principles and reaction mechanisms. Furthermore, this guide provides a thorough analytical workflow for the structural elucidation and purity assessment of 4-Acetyloxy Omeprazole Sulfide, including predicted data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to be a valuable resource for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Rationale for Omeprazole Analogue Development
Omeprazole, the first clinically approved proton pump inhibitor, revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] Despite its widespread success, the development of omeprazole analogues is a continuous effort driven by the need for compounds with enhanced chemical stability, improved bioavailability, and potentially altered metabolic pathways.[1] The sulfide analogue of omeprazole is a crucial intermediate in its synthesis and a known metabolite.[2] The introduction of an acetyloxy group at the 4-position of the pyridine ring in omeprazole sulfide is a strategic modification aimed at exploring structure-activity relationships and potentially improving the compound's pharmacokinetic properties. This guide elucidates a viable synthetic route and a comprehensive characterization strategy for this novel analogue.
Proposed Synthesis of 4-Acetyloxy Omeprazole Sulfide
The synthesis of 4-Acetyloxy Omeprazole Sulfide can be envisioned as a three-step process, commencing with the synthesis of the omeprazole sulfide backbone, followed by a regioselective hydroxylation and a final acetylation step.
Overall Synthetic Workflow
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic workflow for 4-Acetyloxy Omeprazole Sulfide.
Step 1: Synthesis of Omeprazole Sulfide
The initial step involves a nucleophilic substitution reaction to form the thioether linkage.[3] This is a well-established method for the synthesis of omeprazole and its analogues.[3][4]
Protocol 1: Synthesis of 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Omeprazole Sulfide)
-
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.05 eq.) in a mixture of ethanol and water.
-
Add 2-Mercapto-5-methoxybenzimidazole (1.0 eq.) to the basic solution and stir until fully dissolved.
-
In a separate beaker, dissolve 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 eq.) in water.
-
Slowly add the pyridine solution to the benzimidazole solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Omeprazole Sulfide.
-
Step 2: Synthesis of 4-Hydroxy Omeprazole Sulfide
The introduction of a hydroxyl group at the 4-position of the pyridine ring is a critical step. This can be achieved through various methods, including biological transformations using cytochrome P450 enzymes or their chemical mimics.[1] For a laboratory-scale synthesis, a chemical approach is often more practical.
Protocol 2: Synthesis of 4-Hydroxy Omeprazole Sulfide
-
Materials:
-
Omeprazole Sulfide
-
A suitable hydroxylating agent (e.g., a P450 mimic system or a selective demethylating agent if starting from a 4-methoxy precursor)
-
Appropriate solvent system
-
-
Procedure: (This is a generalized protocol and would need optimization based on the chosen hydroxylating agent)
-
Dissolve Omeprazole Sulfide (1.0 eq.) in a suitable solvent.
-
Add the hydroxylating agent (e.g., a metalloporphyrin catalyst and an oxygen source) under controlled temperature conditions.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 4-Hydroxy Omeprazole Sulfide.[5][6]
-
Step 3: Synthesis of 4-Acetyloxy Omeprazole Sulfide
The final step is the acetylation of the hydroxyl group. This is a standard esterification reaction.[7]
Protocol 3: Synthesis of 4-Acetyloxy Omeprazole Sulfide
-
Materials:
-
4-Hydroxy Omeprazole Sulfide
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-Hydroxy Omeprazole Sulfide (1.0 eq.) in anhydrous pyridine and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Acetyloxy Omeprazole Sulfide.
-
Characterization of 4-Acetyloxy Omeprazole Sulfide
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following is a predicted analytical profile based on the expected structure and data from related compounds.
Analytical Workflow
Caption: Analytical workflow for the characterization of 4-Acetyloxy Omeprazole Sulfide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reactions.
-
Predicted HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.4)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and 302 nm
-
Expected Result: A single major peak corresponding to 4-Acetyloxy Omeprazole Sulfide, with purity >98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 4-Acetyloxy Omeprazole Sulfide
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |
| Benzimidazole-H | 7.0 - 7.6 (m) | 110 - 155 | Aromatic protons and carbons of the benzimidazole ring system. |
| Pyridine-H | ~8.0 (s) | 115 - 160 | Aromatic proton and carbons of the substituted pyridine ring. |
| Methoxy (-OCH₃) | ~3.8 (s) | ~56 | Singlet for the methoxy group on the benzimidazole ring. |
| Methyl (-CH₃) | ~2.2-2.4 (s) | ~12-15 | Singlets for the two methyl groups on the pyridine ring. |
| Methylene (-S-CH₂-) | ~4.2 (s) | ~30 | Singlet for the methylene bridge. |
| Acetoxy (-OCOCH₃) | ~2.1 (s) | ~21 (CH₃), ~169 (C=O) | Characteristic shifts for the acetyl group.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Predicted IR Absorption Frequencies for 4-Acetyloxy Omeprazole Sulfide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale for Prediction |
| C=O (ester) | 1750 - 1735 | Strong absorption characteristic of the carbonyl stretch in an ester.[9] |
| C-O (ester) | 1250 - 1000 | Stretching vibration of the C-O bond in the ester. |
| C=N and C=C | 1630 - 1450 | Aromatic ring stretching vibrations of the benzimidazole and pyridine rings. |
| C-H (aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the aromatic rings. |
| C-H (aliphatic) | 2980 - 2850 | Stretching vibrations of C-H bonds in the methyl and methylene groups.[10] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns in MS/MS can provide further structural information.
-
Predicted HRMS (ESI+):
-
[M+H]⁺: Calculated for C₁₉H₁₉N₃O₃S. The measured mass should be within 5 ppm of the theoretical mass.
-
-
Predicted Fragmentation Pattern:
Discussion and Future Perspectives
The synthesis and characterization of 4-Acetyloxy Omeprazole Sulfide represent a logical step in the exploration of novel PPIs. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a standard organic synthesis laboratory. The predicted analytical data provides a clear roadmap for the structural confirmation of the target compound.
Future work should focus on the biological evaluation of 4-Acetyloxy Omeprazole Sulfide. In vitro studies could assess its stability in acidic conditions and its ability to inhibit the H+/K+-ATPase. Subsequent in vivo studies in animal models could then determine its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The data gathered from these studies will be crucial in determining if 4-Acetyloxy Omeprazole Sulfide or its derivatives represent a viable path toward the next generation of acid-suppressing therapeutics.
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